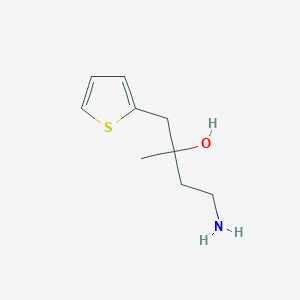

4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol

Description

Propriétés

Formule moléculaire |

C9H15NOS |

|---|---|

Poids moléculaire |

185.29 g/mol |

Nom IUPAC |

4-amino-2-methyl-1-thiophen-2-ylbutan-2-ol |

InChI |

InChI=1S/C9H15NOS/c1-9(11,4-5-10)7-8-3-2-6-12-8/h2-3,6,11H,4-5,7,10H2,1H3 |

Clé InChI |

LNHWIDZZKWQCJF-UHFFFAOYSA-N |

SMILES canonique |

CC(CCN)(CC1=CC=CS1)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophene derivatives.

Applications De Recherche Scientifique

4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol involves its interaction with molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparaison Avec Des Composés Similaires

Research Implications

- Drug Design : The target compound’s balanced logP (~1.3) and TPSA (~60.5) suggest favorable membrane permeability and bioavailability.

- Material Science: Thiophene’s electronic properties could be exploited in conductive polymers, while amino groups enable functionalization .

- Analytical Challenges : Differentiation of structural isomers (e.g., positional alcohols) may require advanced NMR or mass spectrometry, as highlighted in and .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step organic reactions. A common approach is the nucleophilic substitution of a halogenated precursor with thiophen-2-yl derivatives, followed by amino group introduction via reductive amination. Key reagents include lithium aluminum hydride (LiAlH₄) for reduction and palladium catalysts for coupling reactions .

- Optimization : Temperature (e.g., 0–60°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants are critical. For example, excess amine improves reductive amination efficiency .

Q. Which analytical techniques are most effective for characterizing purity and stereochemistry?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity and detects impurities (e.g., δ 1.2–1.5 ppm for methyl groups, δ 6.8–7.2 ppm for thiophene protons) .

- HPLC-MS : Quantifies purity and identifies byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for structurally related thiophene derivatives .

Advanced Research Questions

Q. How do the electronic properties of the thiophene ring influence reactivity in substitution reactions?

- Mechanistic Insight : The thiophene’s electron-rich aromatic system enhances electrophilic substitution at the 5-position. Computational studies (DFT) show that the sulfur atom’s lone pairs stabilize transition states, increasing reaction rates compared to phenyl analogs .

- Experimental Validation : Substituent effects are tested using Hammett plots, correlating σ values of thiophene derivatives with reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Standardized Assays : Use enzyme inhibition assays (e.g., IC₅₀ measurements) under controlled pH and temperature to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing thiophene with furan) to isolate structural contributors to activity .

Q. How can computational modeling predict binding interactions with biological targets?

- Approach :

- Molecular Docking : Simulate interactions with receptors (e.g., GPCRs) using software like AutoDock Vina. The hydroxyl and amino groups form hydrogen bonds with active-site residues .

- MD Simulations : Assess binding stability over 100-ns trajectories, analyzing RMSD values to confirm pose retention .

Q. What are the challenges in optimizing enantiomeric purity, and how are they addressed?

- Resolution Techniques :

- Chiral Chromatography : Use cellulose-based columns with hexane/isopropanol mobile phases .

- Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.